(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic heterocyclic derivative featuring a fused thiazolo-triazole core. Its structure includes a (Z)-configured benzylidene group at position 5, a 3,4-dimethoxyphenyl substituent at position 2, and a 4-(methylsulfanyl)benzylidene moiety. The compound belongs to a class of molecules under investigation for applications in medicinal chemistry, particularly as anticancer and antimicrobial agents .
Properties
Molecular Formula |
C20H17N3O3S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O3S2/c1-25-15-9-6-13(11-16(15)26-2)18-21-20-23(22-18)19(24)17(28-20)10-12-4-7-14(27-3)8-5-12/h4-11H,1-3H3/b17-10- |
InChI Key |
IGTXUINRUDTYIB-YVLHZVERSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)SC)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by cyclization of an appropriate hydrazine derivative with a nitrile.
Coupling of the Rings: The thiazole and triazole rings are then coupled together through a condensation reaction.
Introduction of Substituents: The dimethoxyphenyl and methylsulfanylbenzylidene groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.
Substitution: The dimethoxyphenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Affecting Signal Transduction: Altering the signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold, focusing on synthetic methods , structural variations , and biological activities .
Key Syntheses :
- General Procedure: Most derivatives are synthesized via condensation reactions. For example, (Z)-5-(substituted benzylidene) analogs are prepared by refluxing intermediates (e.g., 4a–e) with substituted amines in methanol under mild conditions (room temperature, 5–7 hours) . Yields range from 44% to 90%, depending on substituent complexity .
- Target Compound Synthesis : While direct evidence for the synthesis of the target compound is absent, its structure suggests a similar pathway involving iodomethane for methylsulfanyl group introduction and acetic acid-mediated cyclization .
Representative Derivatives :
Physicochemical and Structural Insights
- Coplanarity and Conformation :
- X-ray studies of 5-[(Z)-2,3-dimethoxybenzylidene] derivatives reveal near-coplanar thiazolo-triazole and benzylidene systems, favoring π-π stacking interactions critical for target binding .
- The Z-configuration in the target compound is likely essential for maintaining this coplanarity, as seen in analogs .
- Substituent Effects: Methoxy Groups: Electron-donating methoxy groups (e.g., 3,4-dimethoxy) enhance solubility and hydrogen-bonding capacity .
Critical Analysis of Divergent Findings
- Synthetic Yields : While some methods report yields >90% for simpler analogs , complex derivatives (e.g., 2h, 2i) exhibit lower yields (~50–60%) due to steric hindrance from bulky substituents .
- Biological Activity Variability : Substituent position (e.g., 2,3- vs. 3,4-dimethoxy) significantly impacts activity. For instance, 2,3-dimethoxy derivatives show stronger antifungal activity than 3,4-substituted ones in docking studies .
Biological Activity
The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole-derived compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, focusing on anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives characterized by a complex structure involving multiple functional groups that contribute to its biological activity. The presence of methoxy groups and a methylsulfanyl moiety are particularly noteworthy for their influence on the compound's pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. The presence of electron-donating groups such as methoxy enhances this activity by stabilizing the reactive intermediates formed during metabolic processes.
- Case Study : In a study examining several thiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against human cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative 1 | A-431 (skin cancer) | 1.61 | |
| Thiazole Derivative 2 | U251 (glioblastoma) | 10–30 |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The structural features of the compound contribute to its effectiveness against various pathogens:
- Mechanism : The thiazole ring system may disrupt microbial cell membranes or interfere with essential metabolic pathways.
- Findings : Studies report that certain thiazoles exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance.
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole compounds are another area of active research. The following points summarize key findings:
- Inflammatory Models : In vivo studies using animal models have shown that thiazole derivatives can significantly reduce markers of inflammation.
- Case Study : A specific derivative demonstrated a reduction in pro-inflammatory cytokines in a model of induced inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
- Key Features : The presence of methoxy groups at specific positions on the phenyl ring enhances cytotoxicity and selectivity towards cancer cells.
- Electron Donors : Methylsulfanyl groups are believed to play a role in enhancing lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
